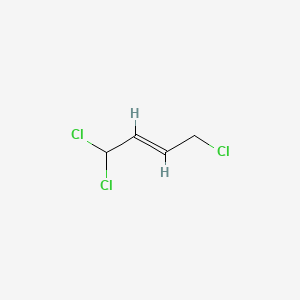
1,1,4-Trichloro-2-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,4-Trichloro-2-butene is an organic compound with the molecular formula C4H5Cl3 It is a chlorinated derivative of butene, characterized by the presence of three chlorine atoms attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,4-Trichloro-2-butene can be synthesized through several methods. One common approach involves the chlorination of butene under controlled conditions. The reaction typically requires a chlorine source, such as chlorine gas, and a catalyst to facilitate the addition of chlorine atoms to the butene molecule.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,1,4-Trichloro-2-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated butanones or butanoic acids.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated butenes.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Chlorinated butanones or butanoic acids.
Reduction: Less chlorinated butenes.
Substitution: Hydroxylated or aminated butenes.
Scientific Research Applications
1,1,4-Trichloro-2-butene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of chlorinated intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of other chlorinated compounds.
Mechanism of Action
The mechanism of action of 1,1,4-Trichloro-2-butene involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms bonded to chlorine. This leads to the formation of new chemical bonds and the release of chloride ions. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
1,1,4-Trichloro-2-butene can be compared with other chlorinated butenes, such as 1,2,4-Trichloro-2-butene and 1,4-Dichloro-2-butene. These compounds share similar chemical structures but differ in the position and number of chlorine atoms. The unique arrangement of chlorine atoms in this compound gives it distinct chemical properties and reactivity.
List of Similar Compounds
1,2,4-Trichloro-2-butene: Another chlorinated butene with chlorine atoms at different positions.
1,4-Dichloro-2-butene: A compound with two chlorine atoms, used in various chemical reactions.
Properties
CAS No. |
41601-59-6 |
|---|---|
Molecular Formula |
C4H5Cl3 |
Molecular Weight |
159.44 g/mol |
IUPAC Name |
(E)-1,1,4-trichlorobut-2-ene |
InChI |
InChI=1S/C4H5Cl3/c5-3-1-2-4(6)7/h1-2,4H,3H2/b2-1+ |
InChI Key |
LSNLOFDRJFJKDX-OWOJBTEDSA-N |
Isomeric SMILES |
C(/C=C/C(Cl)Cl)Cl |
Canonical SMILES |
C(C=CC(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



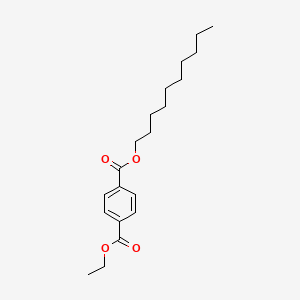
![2-[(2-Methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13951647.png)
![methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate](/img/structure/B13951652.png)


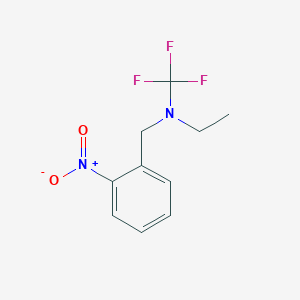
![(6-Chlorobenzo[d]thiazol-2-yl)methanol](/img/structure/B13951676.png)

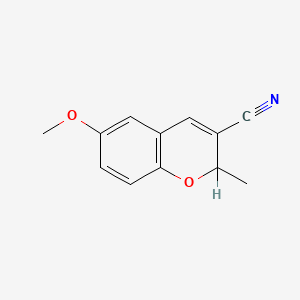
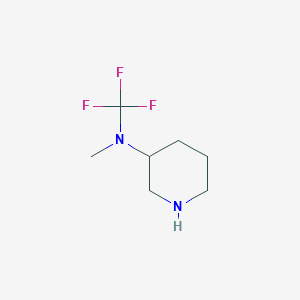

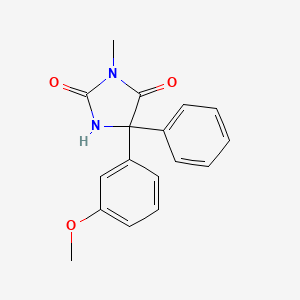
![3-Isopropyl-2H-benzo[b][1,4]oxazine](/img/structure/B13951700.png)
